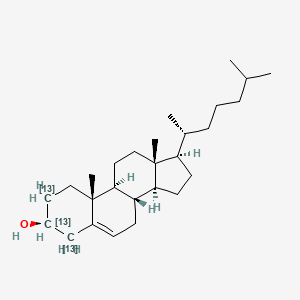

Cholesterol-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H46O |

|---|---|

Molecular Weight |

389.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13+1,17+1,21+1 |

InChI Key |

HVYWMOMLDIMFJA-FCBPLXADSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(C[13CH2][13C@@H]([13CH2]4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cholesterol-13C3: An In-depth Technical Guide for Researchers and Drug Development Professionals

An overview of the isotopically labeled cholesterol analog, Cholesterol-13C3, detailing its chemical properties, synthesis, and critical applications in research and drug development.

This compound is a stable, isotopically labeled form of cholesterol where three carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This non-radioactive labeling makes it an invaluable tool in a multitude of research applications, particularly in the field of mass spectrometry-based quantitative analysis. Its primary utility lies in its role as an internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard method for the precise quantification of cholesterol in various biological matrices. Furthermore, its application extends to metabolic flux analysis, enabling researchers to trace the metabolic fate of cholesterol and its precursors within complex biological systems.

Core Chemical Properties

This compound is chemically identical to its unlabeled counterpart, cholesterol, with the exception of a slight increase in molecular weight due to the presence of the ¹³C isotopes. This mass difference is the cornerstone of its utility in mass spectrometry. The specific properties of this compound can vary slightly depending on the position of the ¹³C labels. Several isotopomers are commercially available, with the label placement influencing their specific applications.

| Property | Value | Source |

| Molecular Formula | C₂₄¹³C₃H₄₆O | [1][2] |

| Molecular Weight | 389.63 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 147-149 °C | |

| Storage Temperature | -20°C, protected from light | |

| Isotopic Purity | Typically ≥98 atom % ¹³C | |

| Chemical Purity | Typically ≥98% |

Note: The specific CAS Number can vary depending on the positions of the ¹³C labels. For example, Cholesterol-2,3,4-¹³C₃ has the unlabeled CAS Number 57-88-5.

Solubility Profile

The solubility of this compound is comparable to that of unlabeled cholesterol. It is sparingly soluble in water but readily dissolves in a range of organic solvents.

| Solvent | Solubility | Source |

| Ethanol | 20 mg/mL (requires sonication and warming) | |

| Ethanol (alternative) | ~32.5 mg in 100 mL | |

| Acetone | ~32.5 mg in 100 mL | |

| Isopropanol | ~48.9 mg in 100 mL | |

| Chloroform | Soluble |

For optimal stock solution preparation, it is recommended to select an appropriate solvent and, if necessary, facilitate dissolution by warming the solution to 37°C and using an ultrasonic bath. Stock solutions should be stored in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Synthesis of ¹³C-Labeled Cholesterol

The synthesis of isotopically labeled cholesterol, including this compound, is a complex process that can be achieved through various chemical and biological methods.

One common chemical synthesis approach involves the use of ¹³C-labeled precursors in a multi-step reaction sequence. For instance, the synthesis of Cholesterol-3,4-¹³C₂ has been achieved using phenyl acetate-1,2-¹³C₂ and 4-cholesten-3-one as starting materials. The process involves a series of reactions including ring-opening oxidation, ring-closure, acetylation, and reduction to yield the final labeled cholesterol product. The purity of the synthesized product is typically confirmed using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

A biosynthetic approach has also been demonstrated, utilizing genetically modified strains of Saccharomyces cerevisiae that produce cholesterol instead of ergosterol. These yeast strains are cultured in a medium enriched with ¹³C-labeled acetate, which serves as the precursor for cholesterol biosynthesis via the mevalonate pathway. This method allows for the production of highly enriched ¹³C-cholesterol.

Experimental Protocols

Protocol 1: Quantification of Serum Cholesterol using Isotope Dilution Mass Spectrometry (IDMS) with this compound as an Internal Standard

This protocol outlines a generalized procedure for the determination of total cholesterol in a serum sample using gas chromatography-mass spectrometry (GC-MS) and this compound as an internal standard.

1. Sample Preparation:

-

To a known volume of serum, add a precise amount of this compound solution of a known concentration.

-

Add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent auto-oxidation of cholesterol.

-

Perform alkaline hydrolysis (saponification) by adding ethanolic potassium hydroxide (KOH) to hydrolyze cholesteryl esters to free cholesterol. Incubate at room temperature or an elevated temperature.

2. Extraction:

-

Following saponification, perform a liquid-liquid extraction to isolate the non-saponifiable lipids, which include free cholesterol and the this compound internal standard. A common solvent for this extraction is hexane.

3. Derivatization:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Convert the extracted cholesterol and this compound to their trimethylsilyl (TMS) ether derivatives. This is a common derivatization step for GC-MS analysis that increases the volatility and thermal stability of the analytes.

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column for separation.

-

The eluent from the GC is introduced into a mass spectrometer operating in electron impact (EI) ionization mode.

-

The mass spectrometer is set to monitor specific ions corresponding to the TMS derivatives of unlabeled cholesterol and this compound.

5. Quantification:

-

Measure the abundance ratio of the molecular ions of the unlabeled cholesterol derivative and the this compound derivative.

-

Quantify the amount of cholesterol in the original sample by comparing this ratio to a calibration curve generated from standards containing known amounts of unlabeled cholesterol and a fixed amount of this compound.

Protocol 2: Tracing Cholesterol Biosynthesis in Cultured Cells using ¹³C-Labeled Precursors

This protocol provides a general framework for tracing the de novo synthesis of cholesterol in cultured cells using a ¹³C-labeled precursor, such as ¹³C-glucose. This compound can be used as an internal standard for the quantification of the newly synthesized labeled cholesterol.

1. Cell Culture and Labeling:

-

Culture cells of interest (e.g., hepatocellular carcinoma cells) in a standard growth medium.

-

Replace the standard medium with a medium containing a ¹³C-labeled precursor (e.g., [U-¹³C]-glucose) and continue the incubation for a defined period (e.g., 24-72 hours) to allow for the incorporation of the label into newly synthesized lipids.

2. Cell Harvesting and Homogenization:

-

Harvest the cells and wash them to remove any remaining labeled medium.

-

Homogenize the cell pellet to release the intracellular contents.

3. Lipid Extraction:

-

Perform a lipid extraction from the cell homogenate using a suitable solvent system, such as a chloroform/methanol mixture (Folch method). Add an antioxidant like BHT to prevent lipid oxidation.

4. Hydrolysis and Isolation:

-

Hydrolyze the lipid extract to convert cholesteryl esters to free cholesterol.

-

Isolate the neutral lipid fraction containing cholesterol.

5. Derivatization and Analysis:

-

Derivatize the isolated cholesterol to a form suitable for GC-MS or LC-MS analysis.

-

Analyze the sample to determine the isotopic enrichment in cholesterol, which reflects the rate of de novo synthesis from the labeled precursor. This compound can be added at the beginning of the extraction process as an internal standard to accurately quantify the total amount of newly synthesized cholesterol.

Applications in Research and Drug Development

Gold Standard for Cholesterol Quantification

The primary and most widespread application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). IDMS is considered a definitive method for the accurate and precise measurement of cholesterol in clinical and research settings. By adding a known amount of this compound to a sample, any loss of the analyte during sample preparation and analysis can be corrected for, as the labeled and unlabeled cholesterol will behave identically. This leads to highly reliable and reproducible quantification.

Metabolic Flux Analysis

This compound and other ¹³C-labeled precursors are instrumental in metabolic flux analysis (MFA), a powerful technique used to study the flow of atoms through metabolic pathways. By providing cells or organisms with a ¹³C-labeled substrate (like ¹³C-glucose or ¹³C-acetate), researchers can trace the incorporation of the ¹³C atoms into cholesterol and its intermediates. This allows for the quantification of the rates (fluxes) of reactions in the cholesterol biosynthesis pathway. Understanding these fluxes is crucial for identifying metabolic dysregulation in diseases such as cancer and for evaluating the efficacy of drugs that target cholesterol metabolism.

References

Cholesterol-13C3: A Technical Guide to Synthesis and Isotopic Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and isotopic analysis of Cholesterol-13C3, a crucial tool in metabolic research and drug development. This isotopically labeled cholesterol analog serves as a valuable tracer for studying cholesterol metabolism, transport, and its role in various signaling pathways.

Synthesis of this compound

The introduction of exactly three ¹³C atoms into the cholesterol molecule can be achieved through biosynthetic approaches, offering high specificity and efficiency. Chemical synthesis, while possible, is often more complex and may result in lower yields for such a specific labeling pattern.

Proposed Biosynthetic Route

A plausible and efficient method for producing this compound is through the use of a genetically engineered yeast strain, such as Saccharomyces cerevisiae, which is capable of producing cholesterol instead of its native ergosterol. By feeding these yeast cultures a custom, triply ¹³C-labeled precursor, the ¹³C atoms are incorporated into the cholesterol backbone during biosynthesis.

A potential precursor for this purpose is a specifically labeled three-carbon molecule that can enter the cholesterol biosynthesis pathway. For instance, feeding the yeast with a custom-synthesized, ¹³C₃-labeled acetyl-CoA or a related precursor that can be readily converted into acetyl-CoA within the cell would be a direct approach.

Experimental Protocol: Biosynthesis of this compound

This protocol is adapted from established methods for producing isotopically enriched cholesterol in yeast.

-

Yeast Strain and Culture Preparation:

-

Utilize a genetically engineered Saccharomyces cerevisiae strain capable of cholesterol production.

-

Prepare a suitable culture medium, for example, containing 0.7% yeast nitrogen base and 0.5% yeast extract.

-

The primary carbon source will be the custom-synthesized ¹³C₃-labeled precursor, supplemented with a minimal amount of unlabeled glucose to initiate growth if necessary.

-

-

Isotope Labeling:

-

Introduce the ¹³C₃-labeled precursor into the culture medium. The concentration should be optimized to maximize incorporation into cholesterol while maintaining cell viability.

-

Incubate the yeast culture at 30°C with shaking for a period determined by growth curves and cholesterol production optimization, typically 48-72 hours.

-

-

Cell Harvesting and Lysis:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with distilled water to remove residual media.

-

Lyse the cells using a combination of enzymatic (e.g., zymolyase) and mechanical (e.g., bead beating) methods to ensure efficient extraction of lipids.

-

-

Lipid Extraction:

-

Extract the total lipids from the cell lysate using a standard Folch extraction method (chloroform:methanol, 2:1 v/v).

-

Separate the organic and aqueous phases by centrifugation. The lipid fraction, containing the labeled cholesterol, will be in the lower organic phase.

-

Logical Workflow for this compound Biosynthesis

Caption: Workflow for the biosynthetic production of this compound.

Purification of this compound

Following extraction, the labeled cholesterol must be purified from other lipids and cellular components. High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.

Experimental Protocol: HPLC Purification

-

Sample Preparation:

-

Dry the extracted lipid fraction under a stream of nitrogen.

-

Redissolve the lipid residue in a suitable solvent for HPLC injection, such as a mixture of isopropanol and hexane.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of solvents like acetonitrile, isopropanol, and water. The exact composition should be optimized for the best separation.

-

Detection: A UV detector (at a low wavelength, e.g., 205 nm) or an evaporative light scattering detector (ELSD) can be used to monitor the elution of cholesterol.

-

Fraction Collection: Collect the fractions corresponding to the cholesterol peak.

-

-

Final Product:

-

Combine the collected fractions containing the purified this compound.

-

Evaporate the solvent to obtain the final product as a white crystalline solid.

-

Store the purified product under an inert atmosphere at -20°C to prevent oxidation.

-

Isotopic Purity Analysis

Determining the isotopic enrichment and purity of the synthesized this compound is critical for its use in quantitative studies. The two primary analytical techniques for this are Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a highly sensitive technique for determining the isotopic enrichment of cholesterol.

Experimental Protocol: GC/MS Analysis

-

Derivatization:

-

To increase volatility for GC analysis, the hydroxyl group of cholesterol is derivatized, typically to a trimethylsilyl (TMS) ether. This is achieved by reacting the cholesterol sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating cholesterol-TMS.

-

Injection: Inject the derivatized sample into the GC.

-

Temperature Program: Use a temperature gradient to ensure good separation and peak shape.

-

-

Mass Spectrometry Analysis:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the molecular ions of unlabeled (m/z corresponding to Cholesterol-TMS) and labeled (m/z corresponding to this compound-TMS) cholesterol.

-

Quantification: The isotopic purity is calculated from the relative intensities of the ion peaks for the labeled and unlabeled species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR provides detailed information about the positions and extent of ¹³C labeling.

Experimental Protocol: Quantitative ¹³C NMR

-

Sample Preparation:

-

Dissolve a precise amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

-

NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

To ensure quantitative results, use a long relaxation delay between scans (e.g., 5 times the longest T₁ relaxation time of the carbon atoms) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

-

Data Analysis:

-

Integrate the signals of the ¹³C-enriched carbons.

-

The isotopic enrichment at specific positions can be determined by comparing the integrals of the signals from the labeled cholesterol to those of a known internal standard or by analyzing the satellite peaks in a high-resolution proton NMR spectrum.

-

Quantitative Data Summary

The following tables summarize typical data obtained during the synthesis and analysis of this compound.

Table 1: Synthesis and Purification Yields

| Step | Parameter | Typical Value |

| Biosynthesis | Cholesterol Yield per Liter of Culture | 10 - 50 mg |

| Purification | Recovery from HPLC | > 90% |

| Overall Yield | Final Product | 9 - 45 mg/L |

Table 2: Isotopic Purity Analysis

| Analytical Method | Parameter | Typical Result |

| GC/MS | Isotopic Enrichment | > 98% ¹³C₃ |

| Chemical Purity | > 99% | |

| ¹³C NMR | Positional Enrichment | Confirms labeling at specific sites |

Application in Signaling Pathway Analysis

This compound is a valuable tool for tracing the role of cholesterol in cellular signaling. One such pathway involves the Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor for which cholesterol has been identified as an endogenous agonist.[1][2]

Cholesterol Activation of the ERRα Signaling Pathway

Cholesterol can directly bind to the ligand-binding domain of ERRα.[1] This binding event initiates a conformational change in the receptor, leading to the recruitment of coactivators, such as PGC-1α.[3] The activated ERRα-coactivator complex then translocates to the nucleus and binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. This binding promotes the transcription of genes involved in various metabolic processes, including mitochondrial biogenesis, fatty acid oxidation, and cellular proliferation.[4]

Cholesterol-ERRα Signaling Pathway

Caption: Cholesterol activates the ERRα signaling pathway.

References

- 1. Ligand Activation of ERRα by Cholesterol Mediates Statin and Bisphosphonate Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol - Wikipedia [en.wikipedia.org]

- 3. Cholesterol as an Endogenous Ligand of ERRα Promotes ERRα-Mediated Cellular Proliferation and Metabolic Target Gene Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of Cholesterol-13C3 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Cholesterol-13C3, a stable isotope-labeled cholesterol molecule, in unraveling the complexities of metabolic research. By providing a non-radioactive tracer, this compound allows for safe and precise quantification of cholesterol dynamics in a variety of biological systems. This guide details the experimental methodologies, presents quantitative data from key studies, and visualizes the intricate pathways and workflows involved in its application.

Core Principles: Tracing Metabolic Fates

Stable isotope tracing is a powerful technique that introduces a labeled compound, the "tracer," into a biological system to monitor its incorporation into downstream metabolites. This allows researchers to map the flow of atoms through metabolic pathways, providing a dynamic view of metabolism. This compound, with its three carbon-13 atoms, serves as an ideal tracer for studying cholesterol biosynthesis, transport, and catabolism. Its distinct mass allows for sensitive and specific detection by mass spectrometry, enabling the quantification of metabolic flux – the rate at which molecules are converted through a pathway.

Data Presentation: Quantifying Cholesterol Metabolism

The use of this compound and other stable isotopes has generated a wealth of quantitative data on cholesterol metabolism. The following tables summarize key findings from various studies, offering insights into the rates of cholesterol biosynthesis and the impact of regulatory proteins.

Table 1: Cholesterol Biosynthesis Pathway Flux in CHO-7 Cells

| Cell Line | Pathway | Proportional Flux (%) | Lanosterol Biosynthesis Reduction (with SCAP deletion) |

| Wild-Type CHO-7 | Bloch Pathway | ~90% | - |

| Wild-Type CHO-7 | Modified Kandutsch-Russell (MK-R) Pathway | ~10% | - |

| SRD13A (SCAP-deficient) | Bloch Pathway | Significantly Reduced | 80% |

| SRD13A (SCAP-deficient) | Modified Kandutsch-Russell (MK-R) Pathway | Constitutively Active (low level) | - |

Data synthesized from studies on cholesterol biosynthesis pathways in Chinese Hamster Ovary (CHO) cells. The Bloch and a modified Kandutsch-Russell (MK-R) pathway were identified as the two primary routes for cholesterol synthesis. The deletion of SREBP cleavage activating protein (SCAP), a key regulator of cholesterol synthesis, dramatically reduces flux through the Bloch pathway, highlighting its role in regulated cholesterol biosynthesis[1][2].

Table 2: In Vivo Reverse Cholesterol Transport Rates in Humans

| Parameter | Flux Rate (mg/kg/day) |

| Cholesterol Absorption | 1.8 - 4.9 |

| Cholesterol Synthesis | 10.9 - 18.1 |

This table presents data from a study that used stable isotope tracers to measure cholesterol absorption and synthesis in humans. These measurements are crucial for understanding the overall cholesterol balance in the body[3].

Experimental Protocols: From Administration to Analysis

The successful application of this compound in metabolic research relies on meticulously executed experimental protocols. The following sections provide detailed methodologies for both in vitro and in vivo studies.

In Vitro Studies: Tracking Cholesterol Biosynthesis in Cultured Cells

This protocol outlines the steps for tracing the biosynthesis of cholesterol from a 13C-labeled precursor in cultured cells.

1. Cell Culture and Labeling:

-

Culture cells of interest (e.g., hepatocytes, macrophages) to the desired confluency.

-

Replace the standard culture medium with a medium containing a 13C-labeled precursor, such as [U-13C]-glucose.

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the incorporation of the 13C label into newly synthesized cholesterol.

2. Sample Harvesting and Lipid Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.

-

Lyse the cells and extract the total lipids using a solvent mixture, such as chloroform:methanol (2:1, v/v).

-

Add an internal standard, such as deuterated cholesterol (e.g., Cholesterol-d7), to the extraction solvent for accurate quantification.

3. Saponification and Derivatization:

-

Saponify the lipid extract using a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze cholesteryl esters to free cholesterol.

-

Extract the non-saponifiable lipids (including cholesterol) into an organic solvent like hexane.

-

Derivatize the cholesterol to a more volatile form for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts cholesterol to its trimethylsilyl (TMS) ether derivative.

4. Mass Spectrometry Analysis:

-

Analyze the derivatized samples using GC-MS.

-

Set the GC oven temperature program to effectively separate cholesterol from other lipids.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific ions corresponding to unlabeled cholesterol-TMS and 13C-labeled cholesterol-TMS. The enrichment of 13C in cholesterol is calculated from the relative intensities of these ions.

In Vivo Studies: Quantifying Reverse Cholesterol Transport in Humans

This protocol describes a method for measuring reverse cholesterol transport (RCT) in human subjects using intravenously administered this compound.

1. Tracer Administration:

-

Prepare a sterile solution of this compound for intravenous infusion.

-

Administer the tracer to the study participants, often as a bolus followed by a constant infusion to achieve a steady-state concentration in the plasma.

2. Blood Sampling:

-

Collect blood samples at multiple time points before, during, and after the tracer infusion.

-

Separate the plasma from the blood cells by centrifugation.

3. Sample Preparation and Analysis:

-

Extract lipids from the plasma samples.

-

Isolate different lipoprotein fractions (e.g., HDL, LDL, VLDL) by ultracentrifugation.

-

Measure the enrichment of this compound in the cholesterol pool of each lipoprotein fraction using isotope ratio mass spectrometry (IRMS) or LC-MS/MS.

4. Kinetic Modeling:

-

Use the tracer enrichment data to calculate the flux of cholesterol through the different steps of the RCT pathway using compartmental modeling software. This allows for the quantification of rates such as cholesterol efflux from tissues, esterification in plasma, and uptake by the liver.

Mandatory Visualization: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the use of this compound in metabolic research.

Conclusion

This compound has emerged as an indispensable tool in metabolic research, offering a safe and precise means to investigate the intricate pathways of cholesterol metabolism. The methodologies and data presented in this guide underscore its utility in quantifying metabolic fluxes and understanding the regulation of cholesterol homeostasis. As research continues to delve deeper into the metabolic underpinnings of health and disease, the application of stable isotope tracers like this compound will undoubtedly play a central role in driving new discoveries and the development of novel therapeutic strategies.

References

- 1. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]

- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

Cholesterol-13C3 as a tracer for in vivo cholesterol metabolism

An In-depth Technical Guide to Cholesterol-13C3 as a Tracer for In Vivo Cholesterol Metabolism

Introduction

The study of in vivo cholesterol metabolism is crucial for understanding cardiovascular disease, metabolic disorders, and for the development of new therapeutic agents. Stable isotope tracers, such as this compound, have become indispensable tools in this field, offering a safe and effective alternative to radioactive isotopes.[1] These tracers allow for the precise quantification of key metabolic parameters, including cholesterol synthesis, absorption, and turnover rates in living subjects.[2][3]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of this compound for tracing in vivo cholesterol metabolism. It covers the core principles, detailed experimental protocols, data analysis, and visualization of the metabolic and experimental workflows. This compound can be used as both a tracer to follow metabolic pathways and as an internal standard for highly accurate quantitative analysis using isotope dilution mass spectrometry (ID/MS).[4][5]

Core Principles of Stable Isotope Tracer Methodology

The use of stable isotopes like 13C to study metabolic kinetics in vivo is based on two fundamental mathematical models: the tracer dilution model and the tracer incorporation model.

-

Tracer Dilution Model: This model is used to determine the rate of appearance (Ra) of a substance in a specific compartment (e.g., plasma). A known amount of the labeled tracer (this compound) is introduced into the system. As the tracer mixes with the endogenous, unlabeled pool of the molecule (the "tracee"), it becomes diluted. By measuring the extent of this dilution at a steady state, the rate at which the endogenous molecule is entering the pool can be calculated.

-

Tracer Incorporation Model: This model is employed to measure the synthesis rate of a product from a labeled precursor. For cholesterol, a precursor like ¹³C-acetate could be administered, and the rate of its incorporation into newly synthesized cholesterol molecules would be measured over time.

When using exogenously administered this compound, the primary application involves the tracer dilution principle to study the turnover and clearance of cholesterol from different body pools. The kinetic data derived from the decay curve of the tracer in plasma over time can be fitted to multi-compartment models to calculate key metabolic parameters.

Experimental Protocols

A successful in vivo cholesterol metabolism study using this compound requires meticulous planning and execution of several key steps, from tracer preparation to sample analysis.

Tracer Preparation and Administration

For human studies, the this compound tracer must be prepared under sterile conditions suitable for intravenous injection.

-

Solubilization: Cholesterol is insoluble in aqueous solutions. Therefore, the tracer is typically solubilized in a fat emulsion, such as 20% Intralipid®, for intravenous administration.

-

Preparation Steps:

-

Dissolve a precise amount of this compound (e.g., 65 mg for a human study) in ethanol.

-

Admix the ethanolic cholesterol solution sterilely with the fat emulsion.

-

Filter the final preparation through a 1.2-micron filter to remove any particulates.

-

Conduct quality control tests for sterility, pyrogenicity, and stability before administration.

-

-

Administration: The tracer is typically administered as a single intravenous (IV) bolus injection.

Study Design and Sample Collection

-

Subjects: Subjects typically fast overnight before the tracer is administered and for several hours afterward.

-

Baseline Sampling: A baseline blood sample is collected before the tracer infusion to determine the natural abundance of ¹³C in plasma cholesterol.

-

Post-Infusion Sampling: Blood samples are collected at multiple time points following the infusion. The sampling schedule is designed to capture the multi-exponential decay of the tracer, which reflects its distribution and clearance. A typical schedule might include frequent sampling in the first 24-48 hours, followed by less frequent sampling over several weeks (e.g., up to 10 weeks) to accurately model the slow turnover pools.

Sample Processing and Lipid Extraction

Plasma or serum is isolated from the collected blood samples. The cholesterol then needs to be extracted and purified.

-

Internal Standard: An internal standard, such as deuterated cholesterol (e.g., cholesterol-d7), is added to each plasma sample to correct for cholesterol loss during extraction and processing, ensuring accurate quantification.

-

Saponification: To measure total cholesterol (both free and esterified), the plasma sample is saponified. This is achieved by heating the sample in an alkaline solution (e.g., 1N KOH in ethanol) to hydrolyze the cholesteryl esters.

-

Extraction: After saponification and cooling, the sample is acidified, and cholesterol is extracted into an organic solvent like chloroform or hexane. The organic phase containing the cholesterol is collected and dried under a stream of nitrogen.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), cholesterol's volatility and chromatographic properties are improved by derivatization.

-

Procedure: The hydroxyl group of cholesterol is converted into a less polar, more volatile group. A common method is the conversion to trimethylsilyl (TMS) ethers using a reagent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Alternative for LC-MS: For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization can also be used to improve ionization efficiency. For example, cholesterol can be converted to cholesteryl acetate using acetyl chloride, which enhances its detection in ESI-MS/MS.

Mass Spectrometry Analysis

Isotope Dilution Mass Spectrometry (ID/MS) is the definitive method for quantifying the ratio of labeled to unlabeled cholesterol.

-

Instrumentation: High-resolution capillary GC coupled with a mass spectrometer (GC-MS) is a common setup. LC-MS/MS is also widely used.

-

Measurement: The instrument is set to perform selected ion monitoring (SIM) or multiple reaction monitoring (MRM). This involves monitoring the specific molecular ions (or characteristic fragment ions) of both the unlabeled cholesterol derivative and the this compound derivative.

-

Quantification: The ratio of the ion abundance of the this compound tracer to the unlabeled endogenous cholesterol is measured with high precision. This "tracer to tracee ratio" (TTR) is the primary outcome of the analysis and is used for kinetic modeling.

Quantitative Data Summary

The data obtained from tracer studies are used to populate kinetic models, providing quantitative insights into cholesterol metabolism.

Table 1: Typical Kinetic Parameters from a Two-Compartment Cholesterol Turnover Model

| Parameter | Description | Typical Value (in Humans) | Reference |

| Pool A Mass | Mass of cholesterol in the rapidly turning-over pool (includes plasma, liver, red blood cells). | 20 - 30 g | |

| Pool B Mass | Mass of cholesterol in the more slowly turning-over pool (includes peripheral tissues). | 40 - 60 g | |

| Production Rate (PR) | The rate of appearance of new cholesterol into Pool A from synthesis and diet. | 0.8 - 1.2 g/day | |

| k_AA | Fractional turnover rate of Pool A. | 0.05 - 0.08 per day | |

| k_BA | Rate constant for transfer from Pool A to Pool B. | 0.02 - 0.04 per day | |

| k_AB | Rate constant for transfer from Pool B to Pool A. | 0.01 - 0.02 per day |

Note: Values can vary significantly based on individual genetics, diet, and health status.

Table 2: Comparison of Mass Spectrometry Methods for Cholesterol Quantification

| Method | Principle | Advantages | Disadvantages |

| GC-MS | Gas chromatography separation followed by mass spectrometry. Requires derivatization. | High chromatographic resolution, highly specific, established as a definitive method. | Requires derivatization, which adds a step to sample preparation. |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. | High throughput, can analyze both free cholesterol and esters simultaneously. | ESI is not efficient for underivatized cholesterol; may require derivatization or specific adduct formation for sensitivity. |

| IRMS | Isotope Ratio Mass Spectrometry. Sample is combusted to CO₂ and the ¹³CO₂/¹²CO₂ ratio is measured. | Extremely high precision for measuring isotope ratios. | Does not provide structural information; measures total ¹³C enrichment in the sample. |

Visualizations: Workflows and Pathways

Diagrams created using Graphviz help to visualize the complex workflows and metabolic pathways involved in these studies.

Caption: Overall experimental workflow for an in vivo cholesterol metabolism study.

Caption: A two-compartment model of in vivo cholesterol metabolism.

Caption: Step-by-step sample processing workflow for GC-MS analysis.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and safe methodology for detailed investigation of cholesterol dynamics in humans and animal models. The high precision of isotope dilution mass spectrometry allows for long-term studies that can accurately define the parameters of multi-compartment metabolic models. The protocols and principles outlined in this guide offer a robust framework for researchers to quantify the effects of novel pharmaceuticals on cholesterol metabolism, investigate the pathophysiology of metabolic diseases, and deepen our understanding of lipid homeostasis.

References

- 1. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 4. Determination of serum cholesterol by a modification of the isotope dilution mass spectrometric definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Quintessential Guide to Cholesterol-13C3 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Cholesterol-13C3 as an internal standard for the precise and accurate quantification of cholesterol in various biological matrices. This document will delve into the core principles of isotope dilution mass spectrometry, detail experimental protocols, present comparative data, and visualize relevant biological pathways to offer a comprehensive resource for professionals in the field.

The Principle of Isotope Dilution Mass Spectrometry and the Role of an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—the internal standard (IS)—to the sample at the earliest stage of analysis. This "spiked" sample is then processed, and the ratio of the unlabeled (endogenous) analyte to the labeled internal standard is measured by a mass spectrometer.

The key advantage of this method is that the internal standard behaves almost identically to the analyte throughout the entire analytical process, including extraction, derivatization, and ionization. Consequently, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, leaving their ratio unchanged. This allows for highly accurate quantification, as the measurement is based on this stable ratio rather than the absolute signal intensity of the analyte.

This compound: The Gold Standard for Cholesterol Quantification

This compound is a stable isotope-labeled form of cholesterol where three of the carbon-12 atoms are replaced with carbon-13 atoms. This mass difference of +3 atomic mass units allows it to be distinguished from endogenous cholesterol by a mass spectrometer, while its chemical and physical properties remain virtually identical.

Advantages of 13C-Labeling over Deuterium-Labeling

While both carbon-13 (¹³C) and deuterium (²H or D) are used to create stable isotope-labeled internal standards, ¹³C-labeling offers distinct advantages.[1][2] Deuterium-labeled standards can sometimes exhibit slight differences in chromatographic retention times compared to their unlabeled counterparts due to the "isotope effect," where the increased mass of deuterium can affect bond energies and molecular interactions.[3][4] This can lead to incomplete co-elution and potentially compromise the accuracy of quantification. Furthermore, deuterium atoms can sometimes be susceptible to back-exchange with hydrogen atoms from the sample or solvent, leading to a loss of the isotopic label.[1]

In contrast, ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange. This ensures that the isotopic label is retained throughout the analytical process. The physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled analogues, leading to excellent co-elution and more reliable correction for matrix effects and ionization suppression.

Experimental Protocols for Cholesterol Quantification using this compound

The accurate quantification of total cholesterol typically involves the hydrolysis of cholesterol esters to free cholesterol, followed by extraction and analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation Workflow

The following diagram illustrates a typical workflow for sample preparation in cholesterol analysis.

Caption: General experimental workflow for cholesterol quantification.

Detailed GC-MS Protocol

An isotope dilution mass spectrometric (ID/MS) method using capillary gas chromatography is a well-established technique for accurate cholesterol measurement.

-

Sample Preparation:

-

To a serum sample, add a known amount of this compound.

-

Perform alkaline hydrolysis to convert cholesterol esters to free cholesterol.

-

Extract the total cholesterol using an organic solvent like hexane.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Convert the extracted cholesterol to its trimethylsilyl (TMS) ether derivative using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases the volatility of cholesterol for GC analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless injection (1 µL) at 260°C.

-

Oven Temperature Program: Initial temperature of 120°C held for 1 min, ramped at 10°C/min to 250°C and held for 5 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions of the TMS-derivatized unlabeled cholesterol and this compound.

-

-

Detailed LC-MS/MS Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the advantage of analyzing cholesterol without the need for derivatization.

-

Sample Preparation:

-

Follow the same sample preparation steps as for GC-MS (spiking, hydrolysis, and extraction).

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of solvents such as water/methanol and methanol/chloroform with an additive like ammonium acetate is often employed.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring specific precursor-to-product ion transitions for both endogenous cholesterol and this compound.

-

-

Quantitative Data and Method Performance

The use of this compound as an internal standard in IDMS methods leads to excellent analytical performance. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Performance Characteristics of Cholesterol Quantification Methods using Isotope-Labeled Internal Standards

| Parameter | GC-MS Method | LC-MS Method | Reference |

| Coefficient of Variation (CV) | 0.22% | - | |

| Bias | < 1% | - | |

| Linearity Range | 0.1 to 15 mmol/L | - | |

| Limit of Detection (LOD) | 0.04 mmol/L | - |

Relevant Biological Pathways

Cholesterol is a vital molecule involved in numerous biological processes. Understanding its synthesis and transport is crucial in many areas of research.

Sterol Biosynthesis Pathway

The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA. The following diagram provides a simplified overview of this pathway.

Caption: Simplified overview of the sterol biosynthesis pathway.

Reverse Cholesterol Transport Pathway

Reverse cholesterol transport is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.

Caption: Simplified diagram of the reverse cholesterol transport pathway.

Conclusion

This compound stands as an exemplary internal standard for the quantification of cholesterol by isotope dilution mass spectrometry. Its chemical and physical similarity to endogenous cholesterol, combined with the stability of the ¹³C label, ensures the highest level of accuracy and precision in analytical measurements. The detailed protocols and performance data presented in this guide underscore the robustness of methods employing this compound, making it an indispensable tool for researchers, scientists, and drug development professionals. The visualization of relevant biological pathways further provides the necessary context for the application of these quantitative methods in various fields of study.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Cholesterol-13C3 in Modern Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise and accurate quantification of lipids is paramount to unraveling their complex roles in health and disease. Among the myriad of tools available to researchers, stable isotope-labeled internal standards have emerged as a cornerstone for robust and reliable lipid analysis. This technical guide delves into the multifaceted applications of Cholesterol-13C3, a stable isotope-labeled analog of cholesterol, in cutting-edge lipidomics research. From serving as a gold-standard internal standard for quantification to enabling sophisticated metabolic flux analysis, this compound is empowering scientists to gain unprecedented insights into cholesterol metabolism and its perturbation in various pathological conditions.

Accurate Quantification of Cholesterol with this compound as an Internal Standard

The inherent complexity of biological matrices often leads to significant variability in sample preparation and analysis, including ion suppression or enhancement in mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to correct for these variations. By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte of interest (unlabeled cholesterol) during extraction, derivatization, and ionization can be accurately accounted for by monitoring the signal of the labeled standard.

Key Advantages of Using this compound:

-

Correction for Matrix Effects: Co-elution of the labeled and unlabeled cholesterol in liquid chromatography ensures that both experience similar matrix effects during mass spectrometry analysis.[1]

-

Improved Precision and Accuracy: By normalizing the signal of the endogenous cholesterol to that of the known amount of this compound, the precision and accuracy of quantification are significantly enhanced.

-

Gold Standard for Reference Methods: Isotope dilution mass spectrometry (IDMS) using stable isotope-labeled internal standards is considered a reference measurement procedure for cholesterol quantification.[2]

Quantitative Data from Lipidomics Studies

The following table summarizes representative data on cholesterol concentrations in human plasma as determined by liquid chromatography-mass spectrometry (LC-MS) based lipidomics studies. While not all studies explicitly state the use of this compound, they employ stable isotope dilution methods, which is the primary application of this standard.

| Biological Matrix | Cholesterol Concentration (mg/dL) | Analytical Method | Reference |

| Human Plasma | 150 - 200 | LC-MS/MS | [3] |

| Human Plasma | Total Cholesterol: ~180 | LC-MS | |

| Human Plasma | Free Cholesterol: 40 - 50 | LC-MS | |

| Human Serum | 250 µg/mL (pooled sample) | LC-MS |

Experimental Protocols for Cholesterol Quantification using this compound

This section provides a detailed methodology for the quantification of total cholesterol in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Preparation of Internal Standard and Calibration Solutions

This compound Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound powder.

-

Dissolve the powder in 10 mL of 2-propanol to obtain a 1 mg/mL stock solution.

-

Store the stock solution at -20°C in an amber glass vial.

This compound Working Solution (10 µg/mL):

-

Dilute the 1 mg/mL stock solution 1:100 with 2-propanol to obtain a 10 µg/mL working solution.

-

This working solution will be added to the samples.

Calibration Curve Standards:

-

Prepare a stock solution of unlabeled cholesterol (e.g., from a certified reference material) at 1 mg/mL in 2-propanol.

-

Perform serial dilutions of the unlabeled cholesterol stock solution to create a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 500 µg/mL.

-

Spike each calibration standard with the this compound working solution to a final concentration of 10 µg/mL.

Sample Preparation: Alkaline Hydrolysis and Lipid Extraction

This protocol is for the quantification of total cholesterol, which requires the hydrolysis of cholesteryl esters.

-

Sample Spiking: To 50 µL of plasma sample, add 10 µL of the 10 µg/mL this compound working solution. Vortex briefly.

-

Alkaline Hydrolysis: Add 500 µL of 1 M ethanolic potassium hydroxide solution. Vortex and incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters.

-

Lipid Extraction (Liquid-Liquid Extraction):

-

After cooling to room temperature, add 1 mL of n-hexane and 500 µL of water.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the cholesterol to a new tube.

-

Repeat the extraction of the aqueous layer with another 1 mL of n-hexane.

-

Combine the hexane extracts.

-

-

Drying and Reconstitution: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase (e.g., methanol/isopropanol 1:1 v/v).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for cholesterol separation.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A typical gradient would start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cholesterol (unlabeled): Precursor ion (m/z) 369.3 → Product ion (m/z) 161.1 (corresponding to the [M+H-H₂O]⁺ ion).

-

This compound (labeled): Precursor ion (m/z) 372.3 → Product ion (m/z) 161.1.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Data Processing and Quantification

-

Peak Integration: Integrate the peak areas for both unlabeled cholesterol and this compound in the chromatograms of the calibration standards and the unknown samples.

-

Calibration Curve Construction: For the calibration standards, calculate the ratio of the peak area of unlabeled cholesterol to the peak area of this compound. Plot this ratio against the known concentration of unlabeled cholesterol to generate a calibration curve.

-

Quantification of Unknown Samples: Calculate the peak area ratio of unlabeled cholesterol to this compound for each unknown sample. Use the equation of the calibration curve to determine the concentration of cholesterol in the sample.

Visualizing Cholesterol-Related Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the application of this compound in lipidomics.

Cholesterol Biosynthesis Pathway

Experimental Workflow for Cholesterol Quantification

Cholesterol Transport in Lipoproteins

Metabolic Labeling and Flux Analysis with this compound

Beyond its role as an internal standard, this compound can be utilized in metabolic labeling studies to trace the dynamics of cholesterol metabolism. By introducing 13C-labeled precursors of cholesterol, such as 13C-acetate or 13C-glucose, into cell cultures or in vivo models, researchers can follow the incorporation of the heavy isotope into newly synthesized cholesterol. This approach, often referred to as metabolic flux analysis, provides valuable information on:

-

De novo cholesterol synthesis rates: Quantifying the rate at which new cholesterol is produced.

-

Cholesterol turnover: Measuring the degradation and replacement of existing cholesterol pools.

-

Pathway activity: Assessing the relative contributions of different biosynthetic pathways to cholesterol production.

The analysis of the isotopic enrichment in cholesterol and its precursors by mass spectrometry allows for the calculation of metabolic fluxes, offering a dynamic view of cholesterol homeostasis that cannot be obtained from static concentration measurements alone.

Conclusion

This compound is an invaluable tool in the modern lipidomics laboratory. Its primary application as an internal standard ensures the accuracy and reliability of cholesterol quantification, a critical aspect of both basic research and clinical diagnostics. Furthermore, its use in metabolic labeling experiments opens up avenues for exploring the dynamic and intricate regulation of cholesterol metabolism. As lipidomics continues to advance our understanding of complex diseases, the role of stable isotope-labeled standards like this compound will undoubtedly continue to expand, enabling new discoveries and the development of novel therapeutic strategies.

References

The Gold Standard of Cholesterol Measurement: A Technical Guide to Cholesterol-13C3 in Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise quantification of cholesterol is paramount. This in-depth technical guide elucidates the mechanism of action of Cholesterol-13C3 in mass spectrometry, providing a comprehensive overview of its application as an internal standard for definitive cholesterol measurement.

This compound serves as a stable isotope-labeled (SIL) internal standard, which is considered the "gold standard" for quantitative mass spectrometry.[1] Its utility lies in the principles of isotope dilution mass spectrometry (IDMS), a technique that affords high accuracy and precision by correcting for variability throughout the analytical process.[2][3][4] This guide details the underlying mechanism, experimental protocols, and data presentation for the application of this compound in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental mechanism of action for this compound in mass spectrometry is its role as an internal standard in IDMS. A known amount of this compound is added to a sample containing an unknown quantity of endogenous cholesterol at the very beginning of the sample preparation process.[5] Because this compound is chemically identical to endogenous cholesterol, it experiences the same processing and potential for loss during sample preparation steps such as extraction, hydrolysis, and derivatization.

However, due to the incorporation of three heavy carbon-13 isotopes, this compound has a greater mass than endogenous cholesterol. This mass difference allows the mass spectrometer to differentiate between the analyte (endogenous cholesterol) and the internal standard. By measuring the ratio of the signal from the endogenous cholesterol to that of the this compound, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.

The following diagram illustrates the logical workflow of using a stable isotope-labeled internal standard like this compound in a typical quantitative mass spectrometry analysis.

Experimental Protocols

The following sections provide detailed methodologies for the two primary mass spectrometry techniques used for cholesterol quantification with this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established and highly accurate method for cholesterol analysis.

1. Sample Preparation:

-

Internal Standard Spiking: A precise volume of a this compound solution of known concentration is added to the serum or plasma sample.

-

Saponification: To hydrolyze cholesterol esters to free cholesterol, an alcoholic potassium hydroxide solution is added, and the sample is incubated.

-

Extraction: The hydrolyzed cholesterol is extracted from the aqueous matrix into an organic solvent such as hexane or cyclohexane.

-

Derivatization: To improve volatility and chromatographic properties, the hydroxyl group of cholesterol is derivatized, commonly to a trimethylsilyl (TMS) ether using an agent like bis(trimethylsilyl) trifluoroacetamide (BSTFA).

2. GC-MS Analysis:

-

Injection: An aliquot of the derivatized extract is injected into the gas chromatograph.

-

Separation: The sample is separated on a capillary column to resolve cholesterol from other sample components.

-

Ionization: As the compounds elute from the GC, they are ionized, typically using electron impact (EI) ionization.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific molecular ions of the derivatized cholesterol and this compound.

The signaling pathway for GC-MS analysis is depicted below.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers the advantage of analyzing cholesterol without the need for derivatization, simplifying sample preparation.

1. Sample Preparation:

-

Internal Standard Spiking: A known amount of this compound is added to the sample.

-

Saponification and Extraction: These steps are performed similarly to the GC-MS protocol to isolate free cholesterol.

-

Reconstitution: The dried extract is redissolved in a solvent compatible with the LC mobile phase, such as an ethanol or methanol/chloroform mixture.

2. LC-MS/MS Analysis:

-

Injection: The reconstituted sample is injected into the liquid chromatograph.

-

Separation: Separation is typically achieved on a reversed-phase column (e.g., C18).

-

Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. With ESI, cholesterol often forms an ammonium adduct which then loses water to form a dehydrated ion.

-

Detection: The mass spectrometer, often a triple quadrupole, is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a precursor ion and monitoring a specific product ion after collision-induced dissociation (CID).

The following diagram outlines the LC-MS/MS analytical process.

References

- 1. benchchem.com [benchchem.com]

- 2. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Basic principles of using Cholesterol-13C3 in GC-MS analysis

An In-depth Technical Guide on the Core Principles of Using Cholesterol-13C3 in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for the quantitative analysis of cholesterol using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. The use of a stable isotope-labeled internal standard is central to achieving the highest levels of accuracy and precision, establishing this technique as a reference method for cholesterol measurement.

The gold standard for cholesterol quantification by GC-MS relies on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] This technique employs a stable, isotopically labeled version of the analyte, in this case, this compound, as an internal standard (IS).

The core tenets of this methodology are:

-

Addition of Internal Standard : A precisely known quantity of this compound is added to the sample containing an unknown quantity of native (unlabeled) cholesterol at the very beginning of the sample preparation process.[3]

-

Physicochemical Equivalence : The labeled standard (this compound) is chemically identical to the native analyte. Therefore, it behaves identically during all subsequent steps, including extraction, derivatization, and chromatographic separation. Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard.

-

Mass Spectrometric Differentiation : While chemically identical, the labeled and unlabeled cholesterol molecules have different masses due to the incorporation of three heavy ¹³C isotopes. This mass difference allows the mass spectrometer to distinguish and independently measure the abundance of each species.[4]

-

Ratio-Based Quantification : The concentration of the native cholesterol is determined by measuring the abundance ratio of the unlabeled analyte to the labeled internal standard.[4] This ratio is then compared to the ratios obtained from calibration standards with known concentrations of both unlabeled and labeled cholesterol. This ratiometric approach corrects for variations in sample injection volume, ionization efficiency, and analyte loss during preparation, leading to exceptional accuracy and precision.

References

- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proposed serum cholesterol reference measurement procedure by gas chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of serum cholesterol by a modification of the isotope dilution mass spectrometric definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Cholesterol-13C3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for investigating the uptake, metabolic fate, and signaling effects of Cholesterol-13C3 in a cell culture setting. The protocols and data presented herein are synthesized from established research to provide a robust framework for designing and executing experiments in this domain.

Introduction

Cholesterol, a fundamental component of mammalian cell membranes, plays a critical role in maintaining membrane fluidity, organizing signaling domains, and serving as a precursor for steroid hormones and bile acids. Dysregulation of cholesterol homeostasis is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. The use of stable isotope-labeled cholesterol, such as this compound, offers a powerful tool to trace the dynamic processes of cholesterol trafficking, metabolism, and its influence on cellular signaling pathways without the safety concerns associated with radioactive isotopes.

This guide details the experimental workflow for introducing this compound into cultured cells, methods for its extraction and analysis, and its potential impact on key signaling pathways.

Experimental Protocols

Preparation of this compound Delivery Vehicle

Exogenous cholesterol is insoluble in aqueous culture media and requires a carrier for efficient delivery to cells. Methyl-β-cyclodextrin (MβCD) is a widely used vehicle for this purpose.[1][2]

Materials:

-

This compound

-

Methyl-β-cyclodextrin (MβCD)

-

Serum-free cell culture medium

-

Sterile water

Protocol:

-

Prepare a stock solution of MβCD (e.g., 10 mM) in sterile water.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or chloroform).

-

To form the this compound:MβCD complex, add the this compound stock solution to the MβCD solution. The molar ratio of cholesterol to MβCD can be varied to achieve different loading efficiencies, with a typical ratio being 1:10 (cholesterol:MβCD).

-

Incubate the mixture at 37°C for 1-2 hours with gentle agitation to allow for complex formation.

-

Sterilize the final this compound:MβCD complex solution by passing it through a 0.22 µm filter.

-

The complex is now ready to be diluted in serum-free medium to the desired final concentration for cell treatment.

Cell Culture and Labeling with this compound

Materials:

-

Cultured mammalian cells (e.g., macrophages, hepatocytes, cancer cell lines)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound:MβCD complex

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Prior to labeling, aspirate the complete medium, wash the cells once with sterile PBS, and replace with serum-free medium for a period of 2-4 hours to deplete endogenous cholesterol sources.

-

Prepare the labeling medium by diluting the this compound:MβCD complex in serum-free medium to the final desired concentration (e.g., 10-50 µg/mL).

-

Aspirate the serum-free medium from the cells and add the labeling medium.

-

Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Lipid Extraction

Materials:

-

Labeled cells

-

Ice-cold PBS

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Centrifuge

Protocol (Folch Method):

-

After the desired incubation period, place the culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding a suitable volume of ice-cold methanol and scraping the cells.

-

Transfer the cell lysate to a glass tube.

-

Add chloroform to the methanol lysate at a ratio of 2:1 (chloroform:methanol) and vortex thoroughly.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Vortex again and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

The lower organic phase contains the lipids. Carefully collect this phase using a glass pipette, avoiding the protein interface.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent for subsequent analysis.

Analysis by Mass Spectrometry

The extracted lipids can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the abundance of this compound and its metabolites.

For GC-MS analysis:

-

Derivatize the lipid extract to increase the volatility of cholesterol. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Analyze the derivatized sample on a GC-MS system equipped with a suitable column for sterol separation.

-

Monitor the specific mass-to-charge ratios (m/z) for unlabeled cholesterol and this compound to determine their relative abundance.

For LC-MS/MS analysis:

-

Resuspend the lipid extract in a solvent compatible with the LC mobile phase.

-

Separate the lipids using a suitable LC column (e.g., C18).

-

Use a tandem mass spectrometer to identify and quantify this compound and its metabolites (e.g., cholesteryl esters, oxysterols) based on their specific precursor and product ion masses.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison across different experimental conditions and time points.

Table 1: Uptake and Esterification of this compound in Cultured Macrophages

| Time (hours) | Intracellular Free this compound (µg/mg protein) | Intracellular Cholesteryl-13C3 Esters (µg/mg protein) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 2 | 5.2 ± 0.6 | 1.8 ± 0.3 |

| 6 | 12.7 ± 1.1 | 8.5 ± 0.9 |

| 12 | 18.9 ± 2.3 | 25.4 ± 3.1 |

| 24 | 15.3 ± 1.8 | 42.1 ± 4.5 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a this compound cell culture experiment.

Caption: Experimental workflow for this compound labeling in cell culture.

Signaling Pathway: LXR Activation by Cholesterol Metabolites

Upon uptake, cholesterol can be metabolized into oxysterols, which are natural ligands for the Liver X Receptor (LXR), a key transcriptional regulator of cholesterol homeostasis. The following diagram depicts this signaling pathway.

Caption: LXR signaling pathway activated by cholesterol-derived oxysterols.

Discussion and Conclusion

The use of this compound in cell culture provides a robust and safe method to quantitatively assess the dynamics of cholesterol metabolism and its downstream effects. The protocols outlined in this guide offer a standardized approach to these investigations. By tracing the metabolic fate of this compound, researchers can gain insights into how cells manage cholesterol influx, its esterification for storage, and its conversion to signaling molecules like oxysterols.

The activation of the LXR pathway by cholesterol-derived metabolites is a critical mechanism for maintaining cellular cholesterol homeostasis by promoting cholesterol efflux.[1][3] The ability to trace the flow of 13C atoms from exogenous cholesterol to oxysterols and subsequently measure the upregulation of LXR target genes provides a powerful experimental system to study the regulation of this pathway in various physiological and pathological contexts.

Future investigations can expand upon these core methodologies to explore the role of this compound in other signaling pathways, such as the mTOR pathway, and to investigate the impact of genetic or pharmacological perturbations on cholesterol metabolism. The integration of stable isotope tracing with advanced mass spectrometry techniques will continue to be a cornerstone of research in lipid biology and drug development.

References

Methodological & Application

Quantitative Analysis of Cholesterol using Cholesterol-13C3 by GC-MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of cholesterol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a Cholesterol-13C3 stable isotope internal standard. This isotope dilution mass spectrometry (ID-MS) method is a highly accurate and precise technique for cholesterol quantification.

Principle and Applications

Principle:

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a stable, isotopically labeled version of cholesterol, is added to a sample as an internal standard. This "spiked" sample is then processed to extract and derivatize the cholesterol. During GC-MS analysis, the natural cholesterol (analyte) and the this compound internal standard co-elute but are distinguished by their different masses due to the 13C isotopes. By measuring the ratio of the signal intensity of the analyte to the internal standard, the exact amount of cholesterol in the original sample can be calculated. This method corrects for sample loss during preparation and variations in instrument response, ensuring high accuracy and precision.

Applications:

-

Clinical Diagnostics: Accurate measurement of serum and plasma cholesterol levels for cardiovascular disease risk assessment.

-

Drug Development: Evaluating the efficacy of cholesterol-lowering drugs and studying their impact on cholesterol metabolism.

-

Biomedical Research: Investigating the role of cholesterol in various physiological and pathological processes, including studies on cholesterol biosynthesis, transport, and metabolism.

-

Nutritional Science: Assessing the cholesterol content in foods and studying the effects of diet on cholesterol levels.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of cholesterol using this compound by GC-MS is depicted below.

Application Note and Protocol: Quantitative Analysis of Cholesterol Using Cholesterol-¹³C₃ as an Internal Standard by Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction